molecular formula C14H9BrCl2FNO2 B3515061 2-(2-bromo-4-chlorophenoxy)-N-(3-chloro-4-fluorophenyl)acetamide

2-(2-bromo-4-chlorophenoxy)-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B3515061
M. Wt: 393.0 g/mol
InChI Key: PEQLJPZMILXWLD-UHFFFAOYSA-N
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Description

2-(2-bromo-4-chlorophenoxy)-N-(3-chloro-4-fluorophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-(3-chloro-4-fluorophenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-chlorophenol and 3-chloro-4-fluoroaniline.

    Formation of Intermediate: The first step involves the reaction of 2-bromo-4-chlorophenol with acetic anhydride to form an intermediate compound, 2-(2-bromo-4-chlorophenoxy)acetate.

    Amidation Reaction: The intermediate is then reacted with 3-chloro-4-fluoroaniline in the presence of a suitable catalyst, such as triethylamine, to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-chlorophenoxy)-N-(3-chloro-4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The presence of halogen atoms makes the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield different halogenated derivatives, while hydrolysis will produce carboxylic acids and amines.

Scientific Research Applications

2-(2-bromo-4-chlorophenoxy)-N-(3-chloro-4-fluorophenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N-(3-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-chlorophenoxy)-N-(3-chlorophenyl)acetamide
  • 2-(2-bromo-4-chlorophenoxy)-N-(4-fluorophenyl)acetamide
  • 2-(2-bromo-4-chlorophenoxy)-N-(3-chloro-4-methylphenyl)acetamide

Uniqueness

2-(2-bromo-4-chlorophenoxy)-N-(3-chloro-4-fluorophenyl)acetamide is unique due to the specific combination of bromine, chlorine, and fluorine atoms in its structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrCl2FNO2/c15-10-5-8(16)1-4-13(10)21-7-14(20)19-9-2-3-12(18)11(17)6-9/h1-6H,7H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQLJPZMILXWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)COC2=C(C=C(C=C2)Cl)Br)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrCl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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